

Application Notes: Unveiling HDAC2 Protein-Protein Interactions with Bimolecular Fluorescence Complementation (BiFC)

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Compound of Interest		
Compound Name:	HD-2a	
Cat. No.:	B12367402	Get Quote

Introduction

Histone Deacetylase 2 (HDAC2) is a critical enzyme involved in the epigenetic regulation of gene expression through the deacetylation of lysine residues on histones and other non-histone proteins.[1][2] Its activity is integral to various cellular processes, including cell cycle progression, differentiation, and DNA damage repair.[2][3] Dysregulation of HDAC2 function and its interactions with other proteins have been implicated in numerous diseases, including cancer and neurological disorders.[1][4] Consequently, the study of the HDAC2 interactome is of paramount importance for both basic research and therapeutic development.[5]

Bimolecular Fluorescence Complementation (BiFC) is a powerful and widely used technique to visualize protein-protein interactions (PPIs) in living cells.[6][7][8] The principle of BiFC is based on the splitting of a fluorescent protein into two non-fluorescent fragments.[9] These fragments are then fused to two proteins of interest. If the two proteins interact, they bring the non-fluorescent fragments into close proximity, allowing them to reconstitute a functional fluorescent protein, thereby emitting a detectable fluorescent signal.[6][10][11] This methodology not only confirms the interaction but also reveals the subcellular localization of the protein complex.[12] [13]

These application notes provide a detailed protocol for utilizing BiFC to study the interactions of HDAC2, a valuable tool for researchers, scientists, and drug development professionals.



Experimental Protocols Vector Construction for BiFC Assay

The initial and most critical step in a BiFC experiment is the generation of expression vectors encoding the fusion proteins. This involves cloning the coding sequences of HDAC2 and its putative interacting partner (Protein X) into BiFC vectors. These vectors contain the N-terminal (e.g., VN, NYFP) and C-terminal (e.g., VC, CYFP) fragments of a fluorescent protein, such as Venus or Yellow Fluorescent Protein (YFP).

Materials:

- pBiFC-VN173 and pBiFC-VC155 vectors (or other suitable split fluorescent protein vectors)
- Full-length cDNA for human HDAC2 and Protein X
- Restriction enzymes and T4 DNA ligase
- Competent E. coli cells
- · Plasmid purification kits

Protocol:

- Primer Design: Design primers for the amplification of the full-length coding sequences of HDAC2 and Protein X. The primers should include appropriate restriction sites that are compatible with the multiple cloning site of the BiFC vectors. It is crucial to ensure that the genes are cloned in-frame with the fluorescent protein fragments.
- PCR Amplification: Perform PCR to amplify the HDAC2 and Protein X coding sequences.
- Restriction Digest: Digest both the PCR products and the BiFC vectors (pBiFC-VN173 and pBiFC-VC155) with the selected restriction enzymes.
- Ligation: Ligate the digested HDAC2 and Protein X fragments into the corresponding digested BiFC vectors. To control for potential steric hindrance, it is advisable to create both N-terminal and C-terminal fusions for each protein.[9] This will result in the following constructs:



- pBiFC-VN173-HDAC2
- pBiFC-HDAC2-VN173
- pBiFC-VC155-ProteinX
- pBiFC-ProteinX-VC155
- Transformation: Transform the ligation products into competent E. coli cells.
- Plasmid Purification and Sequence Verification: Select colonies, purify the plasmid DNA, and verify the integrity of the constructs by restriction digestion and Sanger sequencing.

Cell Culture and Transfection

The choice of cell line is dependent on the biological context of the interaction being studied. Human embryonic kidney (HEK293T) or human cervical cancer (HeLa) cells are commonly used due to their high transfection efficiency.

Materials:

- HEK293T or HeLa cells
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Transfection reagent (e.g., Lipofectamine 3000)
- Glass-bottom dishes or multi-well plates

Protocol:

- Cell Seeding: One day prior to transfection, seed the cells onto glass-bottom dishes or plates to achieve 70-80% confluency on the day of transfection.
- Transfection: Co-transfect the cells with the BiFC constructs. For each interaction pair, transfect the cells with equimolar amounts of the corresponding VN and VC plasmids.
 - Test Interaction: pBiFC-HDAC2-VN173 + pBiFC-ProteinX-VC155



- Negative Controls:
 - pBiFC-HDAC2-VN173 + empty pBiFC-VC155 vector
 - empty pBiFC-VN173 vector + pBiFC-ProteinX-VC155
- Positive Control: Use a pair of proteins known to interact, fused to the VN and VC fragments.
- Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for protein expression and fluorophore maturation.[10]

Fluorescence Microscopy and Imaging

Visualization of the reconstituted fluorescent signal is performed using a fluorescence microscope. Confocal microscopy is recommended for obtaining high-resolution images and determining the subcellular localization of the interaction.[13][14]

Materials:

- Inverted fluorescence or confocal microscope equipped with appropriate filter sets for the chosen fluorescent protein (e.g., YFP).
- Hoechst 33342 or DAPI for nuclear staining.

Protocol:

- Nuclear Staining (Optional): 30 minutes before imaging, add Hoechst 33342 to the cell culture medium to a final concentration of 1 μg/mL to visualize the cell nuclei.
- Cell Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
- Imaging: Add fresh culture medium or PBS to the cells and immediately proceed with imaging.
- Image Acquisition: Acquire images in the bright-field, DAPI/Hoechst, and YFP channels. Use consistent acquisition settings (e.g., laser power, exposure time, gain) across all samples to



allow for quantitative comparisons.

Data Analysis and Interpretation

Quantitative analysis of BiFC data provides a more objective measure of the interaction strength. This can be achieved by measuring the percentage of fluorescent cells and the mean fluorescence intensity.

Protocol:

- Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process the acquired images.
- · Quantification:
 - Percentage of Fluorescent Cells: Count the total number of cells (e.g., using the nuclear stain) and the number of cells exhibiting a positive BiFC signal. Calculate the percentage of fluorescent cells.
 - Mean Fluorescence Intensity: For the fluorescent cells, measure the mean fluorescence intensity of the BiFC signal.
- Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to compare the results
 from the test interaction with the negative controls. A statistically significant increase in the
 percentage of fluorescent cells and/or mean fluorescence intensity in the test sample
 compared to the controls indicates a positive interaction.

Quantitative Data Presentation

The following table is an example of how to present quantitative BiFC data for the interaction between HDAC2 and a hypothetical interacting protein (Protein X) and a non-interacting protein (Lamin).

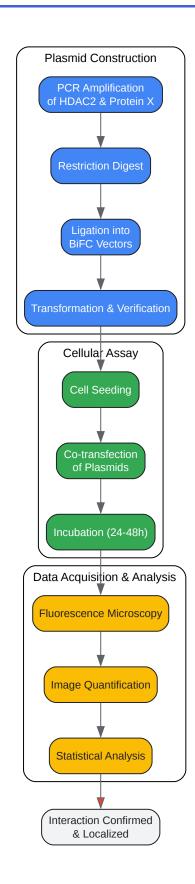


Interaction Pair	Mean Percentage of Fluorescent Cells (%) ± SD	Mean Fluorescence Intensity (Arbitrary Units) ± SD	Subcellular Localization
HDAC2-VN + ProteinX-VC	45.2 ± 5.1	876.5 ± 98.2	Nucleus
HDAC2-VN + Lamin- VC	3.1 ± 1.2	102.3 ± 25.6	-
Empty-VN + ProteinX- VC	2.5 ± 0.9	98.7 ± 21.4	-
Positive Control	60.7 ± 6.8	1254.1 ± 150.3	Cytoplasm

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations Experimental Workflow



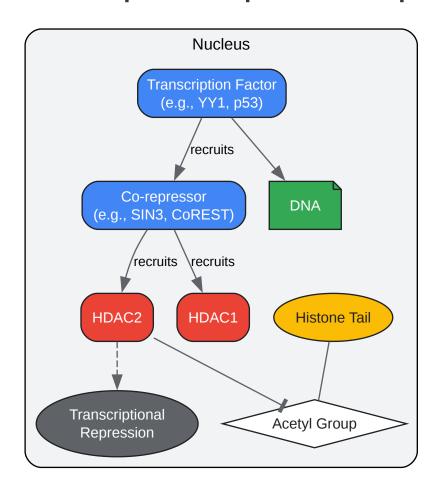


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Caption: Workflow of the BiFC assay for HDAC2 interactions.



HDAC2 in a Transcriptional Repressor Complex



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